Cas no 1805372-66-0 (3-Amino-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-6-carboxaldehyde)

3-Amino-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-6-carboxaldehyde Chemical and Physical Properties
Names and Identifiers
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- 3-Amino-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-6-carboxaldehyde
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- Inchi: 1S/C8H5F5N2O/c9-7(10)4-1-3(2-16)15-6(5(4)14)8(11,12)13/h1-2,7H,14H2
- InChI Key: SNUWMSBVWUWOBG-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C=O)N=C(C(F)(F)F)C=1N)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 257
- Topological Polar Surface Area: 56
- XLogP3: 1.5
3-Amino-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-6-carboxaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029063682-1g |
3-Amino-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-6-carboxaldehyde |
1805372-66-0 | 97% | 1g |
$1,445.30 | 2022-04-01 |
3-Amino-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-6-carboxaldehyde Related Literature
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Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
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Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
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Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579
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Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
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Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
Additional information on 3-Amino-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-6-carboxaldehyde
3-Amino-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-6-carboxaldehyde
The compound 3-Amino-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-6-carboxaldehyde (CAS No: 1805372-66-0) is a highly specialized organic molecule with significant potential in various fields of chemical research and industrial applications. This compound belongs to the class of pyridine derivatives, which are widely studied due to their unique electronic properties and versatile reactivity. The presence of multiple functional groups, including an amino group, a difluoromethyl group, a trifluoromethyl group, and an aldehyde group, makes this molecule particularly interesting for researchers exploring advanced materials, pharmaceuticals, and agrochemicals.
Recent studies have highlighted the importance of fluorinated pyridine derivatives in drug discovery. The trifluoromethyl group is known to enhance the stability and lipophilicity of molecules, which are crucial properties for drug candidates. Similarly, the difluoromethyl group contributes to electronic modulation, potentially influencing the molecule's ability to interact with biological targets. The amino and carboxaldehyde groups further add functional diversity, enabling this compound to participate in various chemical reactions and biological processes.
In terms of synthesis, researchers have developed efficient methods to construct this compound using modern organic chemistry techniques. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported as a reliable approach to assemble the pyridine ring with the desired substituents. Additionally, advancements in fluorination chemistry have made it possible to introduce the difluoromethyl and trifluoromethyl groups with high precision and selectivity.
The application of 3-Amino-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-6-carboxaldehyde extends beyond pharmaceuticals. Its unique electronic properties make it a promising candidate for use in optoelectronic materials, such as organic light-emitting diodes (OLEDs) and solar cells. Recent research has demonstrated that fluorinated pyridines can significantly improve the efficiency and stability of these devices by enhancing charge transport properties and reducing recombination losses.
From a toxicological perspective, understanding the safety profile of this compound is essential for its practical applications. Studies have shown that while fluorinated compounds can exhibit varying levels of toxicity depending on their structure and exposure routes, proper handling and disposal protocols can mitigate risks associated with their use.
In conclusion, 3-Amino-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-6-carboxaldehyde represents a cutting-edge molecule with multifaceted applications across diverse scientific disciplines. Its complex structure and functional diversity continue to inspire innovative research directions, underscoring its importance in advancing modern chemistry.
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